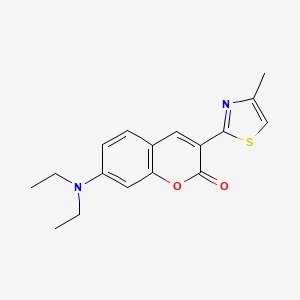

7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Description

7-(Diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a diethylamino group at position 7 of the coumarin core and a 4-methylthiazole substituent at position 2. Coumarins are renowned for their fluorescence properties, and this compound’s structure is optimized for applications in photochemistry, biosensing, and medicinal chemistry. The diethylamino group acts as an electron donor, while the thiazole ring contributes to π-conjugation and electronic modulation. Its synthesis typically involves condensation reactions between substituted salicylaldehydes and thiazole-containing precursors under solvent-free or catalytic conditions .

Properties

Molecular Formula |

C17H18N2O2S |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one |

InChI |

InChI=1S/C17H18N2O2S/c1-4-19(5-2)13-7-6-12-8-14(16-18-11(3)10-22-16)17(20)21-15(12)9-13/h6-10H,4-5H2,1-3H3 |

InChI Key |

WLISBEKZGNPZHY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylic Acid Derivatives

The starting point is often the preparation of 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylic acid or its esters, which serve as key intermediates.

- Method: Ammonolysis of ethyl 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylate with aqueous ammonia in dimethylformamide at room temperature for 16 hours yields the corresponding carboxamide in approximately 80% yield. This intermediate is characterized by typical NMR signals for the diethylamino group and aromatic protons, as well as IR absorption bands for carbonyl groups.

Formation of 3-(4-methyl-1,3-thiazol-2-yl) Coumarin Derivative

The thiazole ring is introduced at position 3 of the coumarin via condensation with appropriate thioamide or hydrazonoyl halide precursors.

Multicomponent Ultrasonic-Assisted Synthesis: A three-component reaction involving 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides under ultrasonic irradiation in dioxane with triethylamine as a base catalyst leads to the formation of 3-heteroaryl-coumarins bearing a thiazole ring. The reaction proceeds efficiently within 20–60 minutes at 50°C, yielding the desired thiazole-coumarin derivatives after recrystallization.

Reflux Condensation Method: Heating N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide with substituted salicylaldehydes in ethanol in the presence of ammonium acetate for about 3 hours under reflux conditions affords 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives. This method can be adapted for 4-methyl-1,3-thiazol substitution by selecting appropriate aldehydes and hydrazide precursors.

Specific Synthesis of 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Starting from 7-(diethylamino)-2-oxo-2H-chromen-3-carboxamide, reaction with α-haloketones or hydrazonoyl halides bearing the 4-methylthiazole moiety under mild conditions (room temperature to reflux) in polar aprotic solvents such as dimethylformamide or tetrahydrofuran leads to the formation of the target compound. The reaction typically requires 12–16 hours of stirring, followed by work-up involving aqueous quenching, organic extraction, and chromatographic purification.

Yields for these reactions range from 45% to 60%, with melting points consistent with literature values (approximately 159–162 °C), confirming the formation of the desired product.

Comparative Data Table of Preparation Methods

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic triplets and quartets for the diethylamino ethyl groups around 1.1–1.3 ppm and 3.3–3.5 ppm, respectively. Aromatic and heteroaromatic protons appear between 6.5 and 8.5 ppm. The methyl group on the thiazole ring resonates near 2.3 ppm.

Infrared Spectroscopy (IR): Key absorption bands include carbonyl stretching near 1700 cm⁻¹, C=N stretching around 1510–1520 cm⁻¹, and C=C aromatic stretches near 1600 cm⁻¹.

Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 350.43 g/mol confirm the compound’s identity, with characteristic fragment ions supporting the structure.

X-ray Crystallography: For related benzothiazolyl-coumarin derivatives, single-crystal X-ray data confirm the planar coumarin core and the orientation of the thiazole substituent, providing structural validation.

Research Findings and Practical Considerations

The ultrasonic-assisted multicomponent synthesis offers a greener and more efficient route compared to traditional reflux methods, reducing reaction times from hours to minutes and avoiding harsh reagents.

The choice of solvent and base critically affects yield and purity; polar aprotic solvents such as dimethylformamide and bases like triethylamine are preferred for the condensation steps.

The diethylamino substituent at position 7 enhances fluorescence properties and electron-donating character, which can influence the reactivity during synthesis and purification.

The presence of the 4-methyl group on the thiazole ring can be introduced via the appropriate hydrazonoyl halide or α-haloketone precursor, which must be synthesized or procured with high purity to avoid side reactions.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step reactions involving coumarin intermediates and thiazole coupling strategies. A prominent method employs ultrasonic irradiation for efficient heterocycle formation (Frontiers in Chemistry, 2021) .

Coumarin Core

-

Lactone Ring : Stable under acidic conditions but hydrolyzes in strong bases to form coumaric acid derivatives.

-

7-Diethylamino Group :

Thiazole Moiety

-

Nucleophilic Substitution : The thiazole’s sulfur and nitrogen atoms react with electrophiles (e.g., alkyl halides) .

-

Coordination Chemistry : Binds metal ions (e.g., Fe³⁺, Cu²⁺) via N and S donors, altering fluorescence properties .

Mechanistic Insights

-

Thiazole-Coumarin Conjugation : Delocalizes π-electrons, enhancing fluorescence quantum yield (λ<sub>em</sub> = 460–480 nm) .

-

Enzyme Inhibition : The thiazole ring competitively inhibits kinases (e.g., p38 MAPK) by mimicking ATP’s adenine moiety .

Stability and Degradation

Scientific Research Applications

7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. It has a chromen-2-one core, a diethylamino group, and a thiazolyl substituent, giving it diverse chemical and biological properties.

Scientific Research Applications

7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:

- Chemistry It can be used as a building block for synthesizing more complex organic molecules.

- Biology Due to its chromophoric properties, it can be investigated as a fluorescent probe for biological imaging.

- Medicine It has been studied for potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Industry It can be utilized in developing dyes, pigments, and other specialty chemicals.

The mechanism of action of 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties.

| Compound | Difference |

|---|---|

| 7-(diethylamino)-3-(2-thiazolyl)-2H-chromen-2-one | Lacks the methyl group on the thiazolyl ring |

| 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-4-one | Has a different substitution pattern on the chromenone core |

| 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-thione | Contains a thione group instead of a carbonyl group |

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescence and Photochemical Properties

A. 7-(Diethylamino)-3-(Trifluoroacetyl)-2H-Chromen-2-One

- Structure : Features a trifluoroacetyl group at position 3 instead of thiazole.

- Properties: The trifluoroacetyl group acts as a strong electron acceptor, creating a robust push-pull system with the diethylamino donor. This results in intense fluorescence (λem ~500–600 nm) and applications in solar cells and chemical sensors .

- Comparison : The thiazole substituent in the target compound is less electron-withdrawing than trifluoroacetyl, leading to a redshifted emission (~550–650 nm) but lower quantum yield.

B. 3-(1H-Benzo[d]imidazol-2-yl)-7-(Diethylamino)-2H-Chromen-2-One (Coumarin 30)

- Structure : Replaces thiazole with a benzimidazole ring.

- Properties : The benzimidazole enhances π-stacking interactions, improving binding to biomolecules (e.g., DNA, kinases). It inhibits the PI3K-AKT-mTOR pathway in cancer cells .

C. DTBO (7-(Dibutylamino)-3-(6-(Trifluoromethyl)-1H-Benzo[d]imidazol-2-yl)-2H-Chromen-2-One)

- Structure: Contains a dibutylamino donor and trifluoromethyl-benzimidazole acceptor.

- Properties : Exhibits red-shifted fluorescence (λem ~650 nm) due to extended conjugation and strong electron-withdrawing effects. Used in organic solar cells .

- Comparison: The target compound’s thiazole and diethylamino groups limit conjugation length, resulting in shorter emission wavelengths (~600 nm) but better solubility in polar solvents.

Pharmacological Activity

A. Anti-Cancer Activity

- Target Compound: Limited direct data, but structurally related coumarin-thiazoles (e.g., compound 11a in ) show ATR kinase inhibition (IC50 ~0.5–2 µM) and apoptosis induction in HCT-116 cells.

- Chalcone-Coumarin Hybrids: Compound (E)-7-(diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one () demonstrates potent anti-cancer activity via ROS-mediated apoptosis.

- Comparison : The thiazole moiety may enhance metabolic stability compared to chalcone derivatives but could reduce redox activity.

B. Anti-Microbial Activity

- N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amides (): These derivatives exhibit broad-spectrum antibacterial activity (MIC ~8–32 µg/mL) against S. aureus and E. coli.

- Comparison : The target compound’s 4-methylthiazole may improve lipophilicity, enhancing Gram-negative bacterial membrane penetration.

Crystallographic and Structural Analysis

- 7-(Diethylamino)-3-(Benzoyl)-2H-Chromen-2-One (): Crystallographic studies reveal planar coumarin-thiazole systems with intermolecular hydrogen bonding (C=O⋯H–N).

- 7-(Diethylamino)-3-(Trifluoroacetyl)-2H-Chromen-2-One (): Exhibits coplanar geometry (RMSD 0.040 Å) and strong intramolecular charge transfer.

- Comparison: The 4-methylthiazole in the target compound introduces minor steric distortion, reducing crystallinity but enhancing solubility.

Biological Activity

The compound 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a novel derivative in the chromenone family that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with a diethylamino group and a thiazole moiety. The thiazole ring is known for its electron-withdrawing properties, which can enhance the biological activity of compounds. The molecular structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 282.38 g/mol

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have been shown to inhibit various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study: Thiazole Derivatives as Anticancer Agents

- A study evaluated several thiazole derivatives for their anticancer activity against human cancer cell lines. The results demonstrated that derivatives with electron-withdrawing groups at specific positions exhibited enhanced potency.

- Findings : Compounds with IC values in the low micromolar range were identified, indicating strong anticancer potential .

Antimicrobial Activity

Thiazole derivatives, including those structurally similar to 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one, have shown promising antimicrobial activity.

- Study on Antimicrobial Properties

- A series of thiazole derivatives were tested against various bacterial strains. The results indicated that modifications in the thiazole ring significantly influenced antibacterial efficacy.

- Results : Certain compounds displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains .

Antimalarial Activity

The compound's structural features suggest potential antimalarial activity, as thiazole derivatives are often explored for this purpose.

- Research on Antimalarial Activity

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one.

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 4-Methyl (Thiazole) | Electron-withdrawing | Increases potency against cancer cells |

| Diethylamino | Electron-donating | Enhances solubility and bioavailability |

| Aromatic Ring | Various substitutions | Modulates binding affinity |

Key Findings

- Electron-withdrawing groups at the ortho position significantly enhance biological activity.

- The diethylamino group improves solubility, making the compound more bioavailable.

Q & A

Q. What are the common synthetic routes for preparing 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves multi-step protocols. A key approach uses Knoevenagel condensation to form the coumarin core, followed by functionalization of the thiazole moiety. For example:

Coumarin Core Formation : React 7-diethylamino-salicylaldehyde with ethyl acetoacetate under acidic conditions to yield the coumarin intermediate.

Thiazole Ring Introduction : React the intermediate with 4-methylthiazole-2-amine via nucleophilic substitution or cyclization.

Solvents (e.g., ethanol, DMF) and catalysts (e.g., piperidine) are critical for yield optimization . Characterization via H/C NMR and mass spectrometry is essential for validation .

Q. What characterization techniques are recommended for validating the structure of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H NMR (400 MHz) to confirm proton environments (e.g., diethylamino group at δ 1.2–1.4 ppm, thiazole protons at δ 7.0–8.0 ppm) .

- X-ray Crystallography : Single-crystal studies (space group, unit cell parameters) resolve stereochemistry and confirm substituent positions .

- Elemental Analysis : Verify purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for thiazole coupling . Ethanol is preferred for cyclization due to its balance of polarity and boiling point .

- Catalyst Screening : Piperidine or triethylamine improves Knoevenagel condensation efficiency .

- Purification : Silica gel chromatography (40% ethyl acetate/hexanes) isolates the target compound from byproducts .

Q. How should researchers address contradictions in reported biological activity data for structurally similar coumarin-thiazole derivatives?

- Methodological Answer :

- Structural Comparison : Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., substituent orientation, planarity of the coumarin-thiazole system) .

- Bioassay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and assay protocols (IC measurement conditions) .

- SAR Analysis : Correlate electronic effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) with activity trends .

Q. What strategies are effective for resolving crystallographic challenges, such as twinning or poor diffraction quality?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron sources for weakly diffracting crystals.

- Refinement Tools : SHELXL (for twinned data) applies twin-law matrices and HKLF5 format to model overlapping reflections .

- Hydrogen Bond Analysis : Graph-set notation (e.g., motifs) identifies packing patterns that stabilize the crystal lattice .

Q. How can computational methods predict intermolecular interactions affecting crystallization?

- Methodological Answer :

- Hirshfeld Surface Analysis : Maps to visualize close contacts (e.g., C–H···O/N interactions) .

- Molecular Dynamics (MD) : Simulates solvent effects on nucleation (e.g., chloroform vs. methanol) .

- CSD Mining : Query the Cambridge Structural Database for analogous coumarin-thiazole packing motifs .

Q. What synthetic modifications enhance the compound’s photophysical properties for imaging applications?

- Methodological Answer :

- Substituent Engineering : Introduce electron-donating groups (e.g., –OCH) at position 7 to redshift fluorescence emission .

- Derivatization : Synthesize oxime derivatives (e.g., OXE-A to OXE-K) via aldehyde functionalization to tune solubility and quantum yield .

- Boron Complexation : Attach dioxaborolane groups to enable pH-responsive fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.